Rasagiline-13C3 Sulfate
Description
Rasagiline-13C3 Sulfate is a stable isotope-labeled analog of rasagiline, a selective, irreversible monoamine oxidase-B (MAO-B) inhibitor used in Parkinson’s disease therapy. The compound incorporates three carbon-13 (13C) atoms into its structure, enhancing its utility as an internal standard for precise quantification via mass spectrometry (MS). The sulfate salt form improves solubility and stability in aqueous matrices, making it suitable for pharmacokinetic studies and bioanalytical assays .
Rasagiline-13C3 Sulfate shares the core structure of rasagiline but differs in isotopic composition and counterion. It is primarily used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify rasagiline in biological samples, leveraging its near-identical chromatographic behavior to the non-labeled drug while avoiding signal overlap .
Properties
Molecular Formula |
C₉¹³C₃H₁₃NO₃S |
|---|---|
Molecular Weight |
254.28 |
Synonyms |
(R)-(2,3-Dihydro-1H-inden-1-yl)(prop-2-yn-1-yl-13C3)sulfamic Acid |
Origin of Product |
United States |
Chemical Reactions Analysis
Key Reaction Steps:
-
Base Preparation :
-
Salt Formation :
| Parameter | Details |
|---|---|
| Reactants | Rasagiline-13C3 base, sulfuric acid |
| Solvent | Isopropanol/ethanol |
| Temperature | 5–25°C |
| Yield | ~62% (based on analogous mesylate synthesis) |
| Purity | >99% (post recrystallization) |
Degradation Pathways
Rasagiline-13C3 sulfate undergoes hydrolysis and oxidation under stress conditions:
-
Hydrolysis :
-
Oxidation :
Metabolic Reactions
In vivo, rasagiline-13C3 sulfate is metabolized similarly to non-labeled rasagiline:
-
Hepatic Metabolism :
-
Isotopic Tracking :
| Metabolite | Structure | Enzyme Involved |
|---|---|---|
| (R)-1-aminoindan-13C3 | CYP1A2 | |
| 3-OH-PAI-13C3 | CYP450 |
Stability and Impurities
-
Impurity Profile :
-
Storage Conditions :
Comparison with Similar Compounds
Key Differences:
- Solubility : Sulfate and mesylate salts enhance aqueous solubility compared to hydrochloride, critical for bioanalytical workflows .
- Isotopic Purity : Rasagiline-13C3 Mesylate is available as a racemic mixture (rac) or enantiopure form, whereas sulfate’s stereochemical data are unspecified .
Comparison with Non-Isotopic Rasagiline
Table 2: Rasagiline vs. Rasagiline-13C3 Sulfate
Key Insights:
- The 13C3 label shifts the precursor ion by +3 Da, eliminating interference from endogenous compounds during MS analysis .
- Rasagiline-13C3 Sulfate’s higher collision energy (47 eV vs. 19 eV) optimizes fragmentation for accurate detection .
Comparison with Other 13C-Labeled Compounds
Table 3: 13C-Labeled Compounds in Analytical Chemistry
Key Contrasts:
- Specificity : Rasagiline-13C3 Sulfate is tailored for neurological drug monitoring, whereas Flumequine-13C3 and Ribavirin-13C5 target infectious disease therapeutics .
- Labeling Position : The 13C3 label in rasagiline is strategically placed to maintain structural integrity during ionization, unlike bulkier labels in other compounds .
Analytical and Pharmacokinetic Considerations
- LC-MS/MS Parameters: Column: BEH C18 (2.1 × 50 mm, 1.7 µm) . Mobile Phase: Acetonitrile/10 mM ammonium acetate . Retention Time: Matches non-labeled rasagiline, ensuring co-elution .
- Extraction Efficiency : Mesylate and sulfate salts show comparable recovery rates (~85–95%) in plasma samples, though sulfate’s performance in complex matrices requires further validation .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing Rasagiline-13C3 Sulfate to ensure isotopic purity in metabolic studies?
- Methodological Answer : Synthesis should prioritize isotope enrichment validation via mass spectrometry (e.g., LC-MS/MS). Ensure stable isotopic labeling at the specified carbon positions (e.g., 13C3) by verifying precursor purity and reaction conditions. Post-synthesis, use nuclear magnetic resonance (NMR) to confirm structural integrity and isotopic distribution .
Q. How can researchers detect and quantify Rasagiline-13C3 Sulfate in biological matrices such as plasma or tissue homogenates?
- Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard (e.g., Rasagiline-13C3 Mesylate). Optimize chromatographic separation using a BEH C18 column (2.1 mm × 50 mm, 1.7 µm) with a gradient of acetonitrile and ammonium formate. Use multiple reaction monitoring (MRM) for transitions like m/z 268.1→197.1 (analyte) and m/z 271.1→200.1 (internal standard) .
Q. Why is Rasagiline-13C3 Sulfate preferred over non-isotopic analogs in pharmacokinetic studies?
- Methodological Answer : The 13C3 label minimizes metabolic interference and enables precise differentiation between endogenous and exogenous compounds during mass spectrometric analysis. This is critical for tracking drug distribution, metabolism (e.g., conversion to 1-aminoindane), and excretion without isotopic scrambling .
Advanced Research Questions
Q. How do nonlinear inhibition kinetics of Rasagiline-13C3 Sulfate impact MAO-B enzyme activity assays?
- Methodological Answer : Rasagiline-13C3 Sulfate exhibits competitive inhibition with MAO-B, altering substrate affinity (Km) and maximal velocity (Vmax). Design dose-response experiments using varying substrate concentrations (e.g., benzylamine) to calculate inhibition constants (Ki). Monitor enzyme activity fluorometrically or via HPLC-UV, and validate nonlinear regression models (e.g., Cheng-Prusoff equation) to account for time-dependent inhibition .
Q. What experimental strategies resolve contradictions in Rasagiline-13C3 Sulfate’s metabolic stability across in vitro and in vivo models?
- Methodological Answer : Cross-validate findings using:
- In vitro : Hepatocyte or microsomal incubations with cofactors (NADPH) to assess CYP450-mediated degradation.
- In vivo : Pharmacokinetic sampling at multiple timepoints (e.g., 0–24 hrs) to account for enterohepatic recirculation or tissue-specific accumulation.
- Analytical Harmonization : Standardize extraction protocols (e.g., protein precipitation with acetonitrile) and internal standards across models to reduce variability .
Q. How can researchers optimize Rasagiline-13C3 Sulfate’s solubility and stability in long-term formulation studies?
- Methodological Answer : Test co-solvents (e.g., PEG 400) and pH-adjusted buffers (pH 3–5) to enhance aqueous solubility. For stability, conduct accelerated degradation studies under thermal (40°C), photolytic (ICH Q1B), and hydrolytic conditions. Monitor degradation products via UPLC-QTOF and validate forced degradation pathways using Arrhenius kinetics .
Q. What advanced techniques elucidate the structural basis of Rasagiline-13C3 Sulfate’s interaction with MAO-B?
- Methodological Answer : Use X-ray crystallography or cryo-EM to resolve the enzyme-inhibitor complex. Perform molecular dynamics simulations to analyze binding pocket interactions (e.g., FAD cofactor proximity, hydrogen bonding with Tyr435). Validate computational models with site-directed mutagenesis (e.g., Y435A mutants) and kinetic assays .
Methodological Best Practices
-
Data Validation : Cross-reference findings with primary literature (e.g., USP monographs for reagent specifications) and avoid over-reliance on non-peer-reviewed sources .
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Experimental Reproducibility : Document all parameters (e.g., LC-MS/MS gradients, column temperatures) using FAIR (Findable, Accessible, Interoperable, Reusable) principles .
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Conflict Resolution : For contradictory data, apply triangulation by integrating results from orthogonal techniques (e.g., NMR for structure, LC-MS/MS for quantification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

